molecular formula C6H11NO3 B3098703 3-(Methylamino)oxolane-3-carboxylic acid CAS No. 1341121-46-7

3-(Methylamino)oxolane-3-carboxylic acid

Cat. No.: B3098703
CAS No.: 1341121-46-7
M. Wt: 145.16
InChI Key: MJWDEAFUSRYCFO-UHFFFAOYSA-N
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Description

3-(Methylamino)oxolane-3-carboxylic acid is an organic compound with the molecular formula C6H11NO3. It is a derivative of oxolane, featuring a methylamino group and a carboxylic acid group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Properties

IUPAC Name

3-(methylamino)oxolane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-7-6(5(8)9)2-3-10-4-6/h7H,2-4H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWDEAFUSRYCFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCOC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylamino)oxolane-3-carboxylic acid typically involves the reaction of oxolane derivatives with methylamine under controlled conditions. One common method includes the use of tetrahydrofuran (THF) as a starting material, which undergoes a series of reactions to introduce the methylamino and carboxylic acid groups. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of 3-(Methylamino)oxolane-3-carboxylic acid may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)oxolane-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

3-(Methylamino)oxolane-3-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Methylamino)oxolane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The methylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The carboxylic acid group can participate in acid-base reactions, further modulating the compound’s effects. These interactions can affect various biological processes and pathways, making the compound a valuable tool in research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methylamino)oxolane-3-carboxylic acid is unique due to the presence of the methylamino group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for various applications in research and industry .

Biological Activity

3-(Methylamino)oxolane-3-carboxylic acid (CAS No. 1341121-46-7) is an organic compound notable for its unique chemical structure, which includes a methylamino group and a carboxylic acid group. This compound has garnered interest in various scientific fields due to its potential biological activities and interactions with biomolecules. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C6H11NO3
  • Molecular Weight : 145.16 g/mol
  • Functional Groups : Methylamino group, carboxylic acid group

The presence of the methylamino group enhances the compound's solubility and reactivity, making it a valuable candidate for various biochemical applications.

The biological activity of 3-(methylamino)oxolane-3-carboxylic acid is attributed to its interaction with specific molecular targets, including enzymes and receptors. The methylamino group can form hydrogen bonds and electrostatic interactions, while the carboxylic acid group can participate in acid-base reactions. These interactions may modulate the activity of target proteins, influencing various biochemical pathways.

Biological Activity and Applications

Research indicates that 3-(methylamino)oxolane-3-carboxylic acid has several potential applications in biological systems:

  • Enzyme Interactions : The compound has been utilized in studies examining enzyme interactions and metabolic pathways, demonstrating its potential as a biochemical probe.
  • Therapeutic Applications : Ongoing investigations are exploring its role as a precursor for drug development, particularly in targeting pathways involved in cancer and metabolic disorders.

In Vitro Studies

  • Enzyme Modulation : A study highlighted the compound's ability to modulate the activity of specific enzymes involved in metabolic pathways. For instance, it was shown to influence the activity of histone acetyltransferases (HATs), which play crucial roles in gene expression regulation .
  • Cellular Effects : Treatment with 3-(methylamino)oxolane-3-carboxylic acid resulted in significant changes in cellular metabolism, including alterations in lipid synthesis pathways, which are critical for cell proliferation and survival.

Comparative Studies

The compound's biological activity was compared with similar compounds such as:

  • 3-(Amino)oxolane-3-carboxylic acid
  • 3-(Ethylamino)oxolane-3-carboxylic acid
  • 3-(Propylamino)oxolane-3-carboxylic acid

These comparisons revealed that the methylamino group imparts unique properties that enhance the compound's reactivity and biological effects, distinguishing it from its analogs.

Data Table: Summary of Biological Activities

CompoundBiological ActivityMechanism of Action
3-(Methylamino)oxolane-3-carboxylic acidModulates enzyme activityForms hydrogen bonds; acid-base reactions
3-(Amino)oxolane-3-carboxylic acidLimited enzyme interactionLacks methyl group
3-(Ethylamino)oxolane-3-carboxylic acidVariable solubility; different reactivityLonger alkyl chain affects properties
3-(Propylamino)oxolane-3-carboxylic acidSimilar to ethyl derivativeLonger alkyl chain affects properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Methylamino)oxolane-3-carboxylic acid
Reactant of Route 2
3-(Methylamino)oxolane-3-carboxylic acid

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